

Synthesis of Posaconazole Intermediate: (2S, 3R)-2-benzyloxy-3-pentanol

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Compound of Interest

Compound Name: (2R,3R)-3-(BENZYLOXY)BUTAN-2-OL

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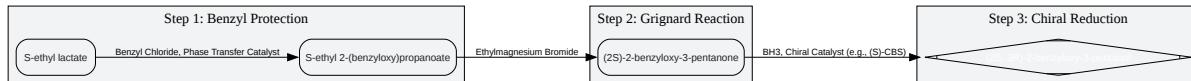
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(2S, 3R)-2-benzyloxy-3-pentanol is a crucial chiral intermediate in the total synthesis of posaconazole, a broad-spectrum triazole antifungal agent. The stereochemistry at the C2 and C3 positions of this fragment is vital for the final biological activity of the posaconazole molecule. This document provides detailed protocols for the synthesis of (2S, 3R)-2-benzyloxy-3-pentanol, summarizing key quantitative data and outlining the experimental workflow. The presented method is based on a stereoselective approach starting from readily available S-ethyl lactate, offering high purity and enantiomeric excess.

Synthesis Pathway Overview

The synthesis of (2S, 3R)-2-benzyloxy-3-pentanol can be achieved through a three-step reaction sequence starting from S-ethyl lactate. This pathway involves the protection of the hydroxyl group, a Grignard reaction to introduce the ethyl group, and a final stereoselective reduction of the resulting ketone. This method avoids the need for chiral separation of diastereomers, making it an efficient route for producing the desired enantiomerically pure intermediate.



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Caption: Synthetic pathway for (2S, 3R)-2-benzyloxy-3-pentanol.

Experimental Protocols

Step 1: Synthesis of S-ethyl 2-(benzyloxy)propanoate

This step involves the protection of the hydroxyl group of S-ethyl lactate with a benzyl group.

Materials:

- S-ethyl lactate
- Benzyl chloride
- Sodium hydroxide powder
- Phase-transfer catalyst (e.g., quaternary ammonium salt)
- Toluene
- Anhydrous sodium sulfate

Procedure:

- To a solution of S-ethyl lactate in toluene, add sodium hydroxide powder and a phase-transfer catalyst.
- Slowly add benzyl chloride to the mixture at room temperature.

- Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC).
- Cool the mixture to room temperature and filter to remove solids.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain S-ethyl 2-(benzyloxy)propanoate.

Step 2: Synthesis of (2S)-2-benzyloxy-3-pentanone

This step involves a Grignard reaction to form the pentanone structure.

Materials:

- S-ethyl 2-(benzyloxy)propanoate
- Ethylmagnesium bromide solution in THF
- Anhydrous tetrahydrofuran (THF)
- Saturated ammonium chloride solution
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Dissolve S-ethyl 2-(benzyloxy)propanoate in anhydrous THF and cool the solution to 0 °C in an ice bath.
- Slowly add the ethylmagnesium bromide
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